molecular formula C11H18N4OS B3234718 2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide CAS No. 1353980-66-1

2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

Cat. No. B3234718
CAS RN: 1353980-66-1
M. Wt: 254.35 g/mol
InChI Key: YJTLOMOSBIBRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is not fully understood. However, it has been proposed that the compound may exert its effects through the modulation of specific signaling pathways in cells. It has also been suggested that the compound may interact with specific receptors in the body, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide exhibits anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, the compound has been investigated for its potential as a fluorescent probe for biological imaging.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide in lab experiments is its unique biochemical and physiological effects. This makes it a valuable tool for investigating specific signaling pathways and cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide. One area of interest is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, the use of this compound as a fluorescent probe for biological imaging is an area of active research.

Scientific Research Applications

2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide has been found to have potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential as a drug delivery system and as a fluorescent probe for biological imaging.

properties

IUPAC Name

2-amino-N-[(3-methylsulfanylpyrazin-2-yl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-8(2)15(10(16)6-12)7-9-11(17-3)14-5-4-13-9/h4-5,8H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTLOMOSBIBRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=CN=C1SC)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141701
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[[3-(methylthio)-2-pyrazinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

CAS RN

1353980-66-1
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[[3-(methylthio)-2-pyrazinyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[[3-(methylthio)-2-pyrazinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
Reactant of Route 3
Reactant of Route 3
2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
Reactant of Route 4
Reactant of Route 4
2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
Reactant of Route 5
2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
Reactant of Route 6
Reactant of Route 6
2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.